molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

Numéro de catalogue B1141082
Numéro CAS: 625853-75-0
Poids moléculaire: 548.56
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Hydroxy Pioglitazone (M-VII) is synthesized through the hydroxylation of Pioglitazone. This process involves the addition of a hydroxyl group to the parent compound, Pioglitazone, leading to the formation of M-VII among other metabolites. The synthesis of Pioglitazone itself involves multiple steps, starting from basic raw materials like 2-(5-ethyl-2-pyridyl)ethanol, through processes such as condensation, reduction, and cyclization (Zhang Yue-e, 2010).

Applications De Recherche Scientifique

1. Chromatographic Analysis

Yamashita et al. (1996) developed a high-performance liquid chromatographic method for the simultaneous determination of pioglitazone and its metabolites (including M-VII) in human serum and urine, which is critical for pharmacokinetic studies and clinical trials of pioglitazone (Yamashita, Murakami, Okuda, & Motohashi, 1996).

2. Insulin Sensitization and Lipid Metabolism

Bogacka et al. (2004) demonstrated that pioglitazone treatment affected the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat obtained from type 2 diabetic patients, suggesting its role in improving insulin sensitivity and lipid storage (Bogacka, Xie, Bray, & Smith, 2004).

3. Wound Healing and Skin Ulcer Treatment

Rojewska et al. (2020) highlighted the use of pioglitazone in the treatment of skin ulcers, encapsulating it in nanoparticles and incorporating it into wound-dressing materials, demonstrating its potential application in diabetic foot ulcer treatments (Rojewska et al., 2020).

4. Preservation of Pancreatic β-Cells

Kanda et al. (2009) explored how pioglitazone preserves pancreatic β-cell morphology and function in diabetic mice, providing insight into its potential as a therapeutic agent for diabetes through protection against β-cell damage (Kanda, Shimoda, Hamamoto, Tawaramoto, Kawasaki, Hashiramoto, Nakashima, Matsuki, & Kaku, 2009).

5. Cardiovascular Effects

Mizushige, Tsuji, & Noma (2006) discussed the cardiovascular effects of pioglitazone in prediabetic patients, highlighting its potential in reducing oxidative stress and improving vascular function, which is significant for cardiovascular health in diabetic conditions (Mizushige, Tsuji, & Noma, 2006).

Mécanisme D'action

Target of Action

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . The primary target of Pioglitazone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

As a metabolite of Pioglitazone, Hydroxy Pioglitazone (M-VII) is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPARγ, binding to the receptor and inducing a conformational change that allows it to interact with specific DNA sequences known as PPAR response elements (PPREs). This interaction leads to the transcription of target genes involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Pioglitazone and its metabolites impacts several biochemical pathways. These include the enhancement of insulin sensitivity and glucose metabolism, reduction of circulating free fatty acids, and modulation of inflammatory response .

Propriétés

IUPAC Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAGOPCVGUPPM-QTAXELPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.